molecular formula C5H9NO2 B1594556 3-(2-Hydroxyethoxy)propanenitrile CAS No. 24298-26-8

3-(2-Hydroxyethoxy)propanenitrile

Cat. No.: B1594556
CAS No.: 24298-26-8
M. Wt: 115.13 g/mol
InChI Key: QNCFKOUSIIQMMI-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)propanenitrile is an organic compound with the molecular formula C5H9NO2. It is characterized by the presence of a nitrile group (-CN) and a hydroxyethoxy group (-OCH2CH2OH) attached to a propane backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyethoxy)propanenitrile can be synthesized through the reaction of ethane-1,2-diol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 45°C for about 5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial purposes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

3-(2-Hydroxyethoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)propanenitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can act as an electrophile, while the hydroxyethoxy group can act as a nucleophile. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethoxy)propiononitrile
  • 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile

Uniqueness

3-(2-Hydroxyethoxy)propanenitrile is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-1-4-8-5-3-7/h7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCFKOUSIIQMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179024
Record name 3-(2-Hydroxyethoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24298-26-8
Record name 3-(2-Hydroxyethoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24298-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethoxy)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024298268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethoxy)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(2-HYDROXYETHOXY)PROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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